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Compound of Interest

Compound Name: Brucine sulfate heptahydrate

CAS No.: 60583-39-3

Cat. No.: B1591630

Get Quote

Brucine, a monoterpene indole alkaloid extracted from the seeds of Strychnos nux-vomica, has

long been recognized for its potent anti-inflammatory, analgesic, and anti-tumor properties.

However, its clinical translation has been severely bottlenecked by its narrow therapeutic

window. As a lipophilic free base, brucine rapidly crosses the blood-brain barrier (BBB),

triggering severe central nervous system (CNS) toxicity, including violent convulsions and lethal

poisoning ().

To circumvent these pharmacokinetic limitations, pharmaceutical engineering has pivoted

towards salt forms—most notably, Brucine Sulfate. By protonating the tertiary amine,

researchers can fundamentally alter the molecule's physicochemical properties, reducing

systemic toxicity and unlocking new therapeutic applications, such as targeted antimicrobial

delivery in advanced biomaterials.

The Pharmacokinetic Shift: Free Base vs. Salt
Formation
The biological activity of any compound is inherently tied to its solubility and ionization state.

Brucine free base is highly lipophilic, resulting in erratic gastrointestinal absorption and rapid,
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uncontrolled distribution into neural tissues.

Converting brucine into its sulfate salt alters this dynamic. The protonation of the basic nitrogen

creates a highly polar, ionized brucinium cation. This structural shift drastically increases

aqueous solubility and reduces the un-ionized fraction at physiological pH. Consequently,

passive diffusion across the lipid bilayers of the BBB is restricted, which significantly mitigates

acute neurotoxicity (). Furthermore, the enhanced solubility of the salt form allows for its

encapsulation into stealth liposomes and controlled-release matrices, which expands the area

under the curve (AUC) and improves the overall pharmacokinetic profile ().

Comparative Biological Activity Profiling
While the free base is primarily studied for its anti-tumor and analgesic effects, its insolubility

makes in vitro and in vivo dosing highly inconsistent. Brucine sulfate, conversely, has

demonstrated profound efficacy in modern tissue engineering.

Recent advancements have established brucine sulfate as a potent bacteriostatic agent. When

integrated into 3D-printed poly(L-lactic acid)/polyglycolic acid (PLLA/PGA) bone scaffolds, the

salt form exhibits exceptional antimicrobial activity against drug-resistant strains of Escherichia

coli and Staphylococcus aureus. The water-soluble brucinium cation effectively interacts with

and disrupts bacterial cell walls—an outcome that is physically impossible to achieve with the

insoluble free base in aqueous physiological environments ().

Quantitative Data Comparison
The following table summarizes the critical physicochemical and biological differences between

the two forms, highlighting the causality behind their respective clinical utilities.
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Physicochemical &
Biological
Parameter

Brucine (Free
Base)

Brucine Sulfate
(Salt Form)

Mechanistic
Implication

Aqueous Solubility < 1 mg/mL (Poor)
> 50 mg/mL

(Excellent)

Salt formation enables

homogeneous dosing

and integration into

hydrophilic matrices

(e.g., hydrogels, 3D

scaffolds).

BBB Permeability High (Lipophilic) Low (Ionized)

Protonation restricts

passive lipid diffusion,

significantly reducing

acute CNS toxicity.

Formulation Stability Prone to aggregation
Highly stable in

aqueous media

Stable ionization

prevents precipitation,

ensuring predictable

and sustained release

kinetics.

Antimicrobial Efficacy
Ineffective (due to

insolubility)

Highly active against

MRSA & E. coli

Aqueous solubility

allows the active

brucinium cation to

effectively disrupt

bacterial cell walls.

Mechanistic Pathway Visualization
The diagram below illustrates the divergent pharmacokinetic and biological pathways of

brucine based on its chemical state.
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Mechanistic comparison of pharmacokinetic pathways: Brucine free base vs. Brucine Sulfate.

Experimental Workflows
To ensure scientific integrity, the following protocols detail the synthesis of brucine sulfate and

the subsequent validation of its biological activity. Every step is designed with built-in self-

validation checkpoints.

Protocol 1: Synthesis and Physicochemical Validation of
Brucine Sulfate
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Rationale: To overcome the poor aqueous solubility of the free base, brucine is converted into

its sulfate salt. The causality here is driven by pKa; protonating the tertiary amine shifts the

molecule into a highly polar state, preventing passive lipid bilayer diffusion and mitigating rapid

CNS toxicity.

Step-by-Step Methodology:

Solubilization: Dissolve 10 mmol of Brucine free base in 50 mL of anhydrous ethanol under

continuous magnetic stirring at 40°C until a clear solution is achieved.

Protonation: Slowly add 5 mmol of 1.0 M H₂SO₄ dropwise. Causality: A stoichiometric ratio of

2:1 (Brucine:H₂SO₄) is critical to form the stable brucine sulfate complex without leaving

residual free acid.

Equilibration: Reflux the mixture for 2 hours at 70°C, continuously monitoring the pH.

Maintain the pH between 5.5 and 6.0 to ensure complete ionization of the basic nitrogen.

Crystallization: Cool the reaction vessel to 4°C at a controlled rate of 1°C/min to induce

crystallization. Slow cooling minimizes solvent entrapment within the crystal lattice.

Recovery: Filter the precipitate under a vacuum, wash twice with 10 mL of cold ethanol, and

dry in a vacuum desiccator at 50°C for 24 hours.

Self-Validation Checkpoint: Analyze the final product using Fourier-Transform Infrared

Spectroscopy (FTIR) to confirm the disappearance of the free amine signal and the emergence

of N-H⁺ stretching frequencies (~3400 cm⁻¹). Perform HPLC-UV (λ = 264 nm) to confirm >99%

purity and the absence of unreacted free base.

Protocol 2: In Vitro Antimicrobial Assay (MIC/MBC) for
Drug-Resistant Strains
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Rationale: Free brucine aggregates in aqueous media, leading to false-negative antimicrobial

results. Utilizing brucine sulfate ensures homogeneous distribution in the assay broth, allowing

accurate assessment of its ability to disrupt bacterial cell walls in drug-resistant strains.

Step-by-Step Methodology:

Stock Preparation: Dissolve Brucine Sulfate in sterile Phosphate-Buffered Saline (PBS) to a

concentration of 10 mg/mL. Causality: PBS maintains physiological pH, ensuring the salt

remains stable and does not precipitate out of solution.

Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the

stock solution in Mueller-Hinton broth to achieve a test concentration range of 8 to 1024

µg/mL.

Inoculation: Add 10 µL of bacterial suspension (e.g., Methicillin-resistant S. aureus or E. coli)

adjusted to 5 × 10⁵ CFU/mL to each well. Include a positive control (Vancomycin) and a

negative control (broth only).

Incubation: Seal the plate and incubate at 37°C for 24 hours under aerobic conditions.

Self-Validation Checkpoint: Measure the optical density (OD₆₀₀) using a microplate reader. The

Minimum Inhibitory Concentration (MIC) is the lowest concentration where OD₆₀₀ matches the

negative control (indicating no growth). To validate the Minimum Bactericidal Concentration

(MBC), plate 50 µL from all clear wells onto fresh agar plates; the concentration yielding zero

colonies after 24 hours confirms true bactericidal action rather than mere bacteriostasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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